molecular formula C14H16BrNO4 B3036561 Diethyl 2-[(2-bromoanilino)methylene]malonate CAS No. 35975-63-4

Diethyl 2-[(2-bromoanilino)methylene]malonate

Cat. No.: B3036561
CAS No.: 35975-63-4
M. Wt: 342.18 g/mol
InChI Key: OPURECGKTUBOKT-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-bromoanilino)methylene]malonate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its molecular formula C14H16BrNO4 and a molecular weight of 342.19 g/mol .

Preparation Methods

The synthesis of Diethyl 2-[(2-bromoanilino)methylene]malonate typically involves the reaction of diethyl malonate with 2-bromoaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Diethyl 2-[(2-bromoanilino)methylene]malonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Condensation Reactions: It can participate in condensation reactions with other compounds, forming more complex molecules.

Common reagents used in these reactions include bases like sodium ethoxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl 2-[(2-bromoanilino)methylene]malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-[(2-bromoanilino)methylene]malonate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target molecules and altering their activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Diethyl 2-[(2-bromoanilino)methylene]malonate can be compared to similar compounds such as:

  • Diethyl 2-[(2-chloroanilino)methylene]malonate
  • Diethyl 2-[(2-fluoroanilino)methylene]malonate
  • Diethyl 2-[(2-iodoanilino)methylene]malonate

These compounds share a similar core structure but differ in the halogen atom attached to the aniline ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and other properties, making this compound unique in its specific applications and effects .

Properties

IUPAC Name

diethyl 2-[(2-bromoanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPURECGKTUBOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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